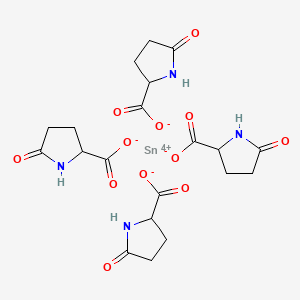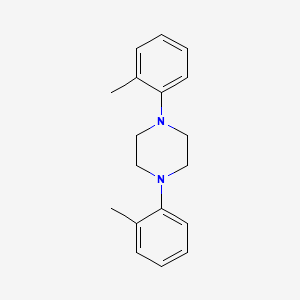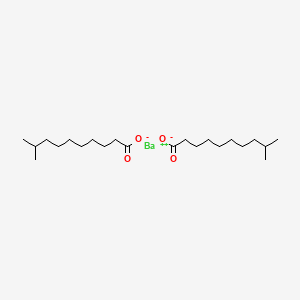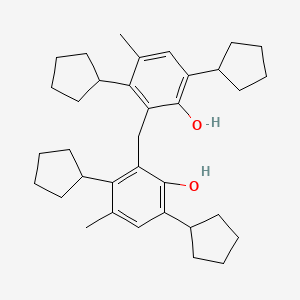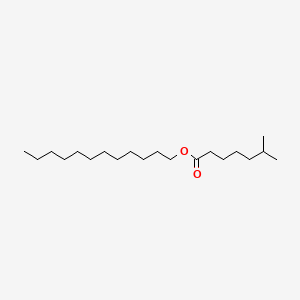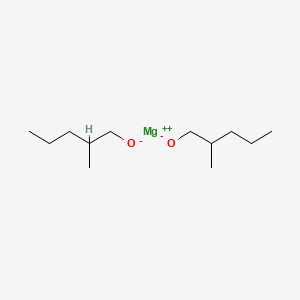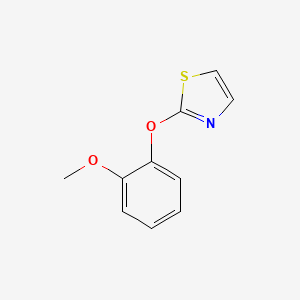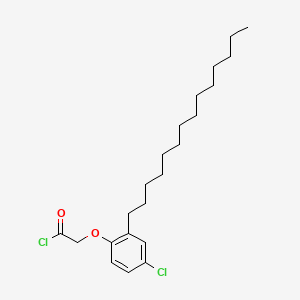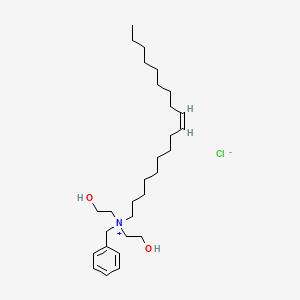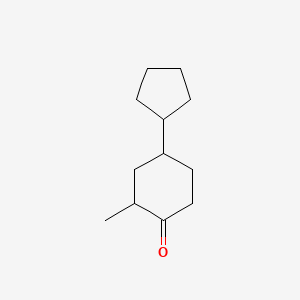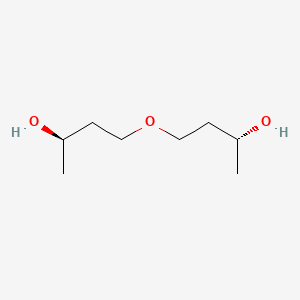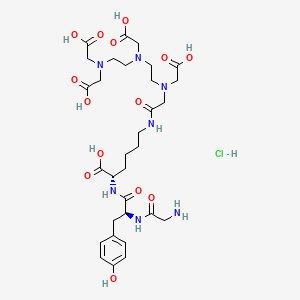
Pendetide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of pendetide hydrochloride involves the conjugation of pentetic acid (DTPA) with the tripeptide glycine-tyrosine-lysine. The reaction conditions typically include the use of protective groups to ensure the selective reaction of functional groups and the use of coupling agents to facilitate the formation of peptide bonds . Industrial production methods may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS).
Chemical Reactions Analysis
Pendetide hydrochloride undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, particularly radionuclides like indium-111.
Substitution Reactions: The carboxyl groups in this compound can participate in substitution reactions with other nucleophiles.
Oxidation and Reduction: The peptide bonds and amino acid residues in this compound can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include metal salts for chelation, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pendetide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a chelating agent to study metal ion interactions and coordination chemistry.
Biology: It is used in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: This compound is used in nuclear medicine for the imaging of tumors, particularly in prostate cancer, by chelating radionuclides like indium-111
Industry: It is used in the production of radiopharmaceuticals and diagnostic agents.
Mechanism of Action
Pendetide hydrochloride exerts its effects by binding selectively to metal ions through its chelating groups. In the case of its use with monoclonal antibodies, the chelated radionuclide (e.g., indium-111) allows for the radiodiagnostic detection of specific cells or tumors . The molecular targets involved include the prostate-specific membrane antigen (PSMA) in prostate cancer cells .
Comparison with Similar Compounds
Pendetide hydrochloride can be compared with other chelating agents such as:
DTPA (Diethylenetriaminepentaacetic acid): Similar in structure but not linked to peptides.
EDTA (Ethylenediaminetetraacetic acid): Another chelating agent used for different metal ions.
Satumomab pendetide: A similar compound used for imaging colorectal tumors.
This compound is unique due to its specific use in conjunction with monoclonal antibodies for targeted imaging of tumors, particularly in prostate cancer .
Properties
CAS No. |
159489-28-8 |
|---|---|
Molecular Formula |
C31H48ClN7O14 |
Molecular Weight |
778.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetyl]amino]hexanoic acid;hydrochloride |
InChI |
InChI=1S/C31H47N7O14.ClH/c32-14-24(40)34-23(13-20-4-6-21(39)7-5-20)30(50)35-22(31(51)52)3-1-2-8-33-25(41)15-37(17-27(44)45)11-9-36(16-26(42)43)10-12-38(18-28(46)47)19-29(48)49;/h4-7,22-23,39H,1-3,8-19,32H2,(H,33,41)(H,34,40)(H,35,50)(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,51,52);1H/t22-,23-;/m0./s1 |
InChI Key |
JMNLEUSKHHGBMQ-SJEIDVEUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)O)NC(=O)CN)O.Cl |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)O)NC(=O)CN)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


